molecular formula C9H9ClN4O2S B602978 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide CAS No. 1374680-06-4

4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Cat. No.: B602978
CAS No.: 1374680-06-4
M. Wt: 272.71g/mol
InChI Key: YRLQHWAKORGEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a benzene ring substituted with a chloro group, a methyl group, and a sulfonamide group attached to a 1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to sulfonic acids or amines .

Scientific Research Applications

4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. The triazole moiety can enhance binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylbenzenesulfonamide: Lacks the triazole moiety, making it less effective in certain biological applications.

    4-chloro-3-methyl-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide: Similar structure but with a different triazole isomer, which can affect its reactivity and biological activity.

    4-chloro-3-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide: Another isomer with potential differences in binding and activity.

Uniqueness

The unique combination of the chloro, methyl, sulfonamide, and 1H-1,2,4-triazole groups in 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-3-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2S/c1-6-4-7(2-3-8(6)10)17(15,16)14-9-11-5-12-13-9/h2-5H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLQHWAKORGEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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